molecular formula C5H6N4O3 B114625 6-Amino-1-methyl-5-nitrosouracil CAS No. 6972-78-7

6-Amino-1-methyl-5-nitrosouracil

Cat. No. B114625
CAS RN: 6972-78-7
M. Wt: 170.13 g/mol
InChI Key: AHOWVSJPUQTRNN-UHFFFAOYSA-N
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Description

6-Amino-1-methyl-5-nitrosouracil is a purple crystalline powder . It is an amino derivative of uracil and is known to exhibit antimicrobial activity and form complexation with platinum (II) .


Synthesis Analysis

The synthesis of 6-Amino-1-methyl-5-nitrosouracil involves the treatment of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes, which affords the corresponding theophylline derivatives .


Molecular Structure Analysis

6-Amino-1-methyl-5-nitrosouracil can present in nitrone–enamine form (Tautomer A) or oxime–imine form (Tautomer B). The crystal structure of NAU·DMSO was determined for the first time, where only Tautomer A was formed in the tautomeric crystal .


Chemical Reactions Analysis

The reactions of 6-amino-1,3-dimethyl-5-nitrosouracil with various thiols lead to condensation as well as oxidation–reduction products . Disulphides, 4,6-dimethyl [1,2,5]thiadiazolo [3,4- d ]pyrimidine-5,7-dione, pteridine-2,4-diones, purine-2,6-diones, pyrimidopteridines, and 5,6-diamino-1,3-dimethyluracil were among those isolated .


Physical And Chemical Properties Analysis

6-Amino-1-methyl-5-nitrosouracil is a purple crystalline powder . Its empirical formula is C5H6N4O3 and its molecular weight is 170.13 .

Scientific Research Applications

  • Antimicrobial Activity

    • Application : 6-Amino-1-methyl-5-nitrosouracil is known to exhibit antimicrobial activity . This means it can be used to inhibit the growth of or destroy microorganisms.
  • Complexation with Platinum (II)

    • Application : 6-Amino-1-methyl-5-nitrosouracil is known to form complexes with platinum (II) . This could have potential applications in various fields, including catalysis and materials science.
  • Tautomer Solvate Crystallization

    • Application : 6-Amino-1-methyl-5-nitrosouracil has been used as a tautomeric model material in the study of tautomer solvate crystallization . Tautomers are structural isomers that readily interconvert and may exhibit different properties. The effect of solvent on tautomeric equilibria in solution has been a subject of some research .
    • Method of Application : In this study, a solvate with a 1:1 ratio of 6-Amino-1-methyl-5-nitrosouracil to DMSO was discovered and characterized using single/powder X-ray diffraction and thermogravimetry .
    • Results : The crystal structure of the solvate was determined for the first time, where only one form of the tautomer was formed in the tautomeric crystal . Quantum chemical calculation and molecular dynamics simulation were conducted to determine the tautomeric form in DMSO solution .
  • Preparation of Spiro Compounds

    • Application : 6-Amino-1-methyluracil, a compound similar to 6-Amino-1-methyl-5-nitrosouracil, has been used in the preparation of complex spiro compounds .
    • Method of Application : The compound was reacted with isatin in the presence of catalytic p-toluene sulfonic acid to yield the spiro compound .
  • Tautomerism Studies

    • Application : 6-Amino-1-methyl-5-nitrosouracil can be used as a model material in the study of tautomerism . Tautomers are structural isomers that readily interconvert and may exhibit different properties. The effect of solvent on tautomeric equilibria in solution has been a subject of some research .
    • Method of Application : In one study, a solvate with a 1:1 ratio of 6-Amino-1-methyl-5-nitrosouracil to DMSO was discovered and characterized using single/powder X-ray diffraction and thermogravimetry .
    • Results : The crystal structure of the solvate was determined for the first time, where only one form of the tautomer was formed in the tautomeric crystal . Quantum chemical calculation and molecular dynamics simulation were conducted to determine the tautomeric form in DMSO solution .
  • Preparation of Complex Organic Compounds

    • Application : 6-Amino-1-methyluracil, a compound similar to 6-Amino-1-methyl-5-nitrosouracil, has been used in the preparation of complex organic compounds .
    • Method of Application : The compound was reacted with isatin in the presence of catalytic p-toluene sulfonic acid to yield the complex organic compound .

Safety And Hazards

6-Amino-1-methyl-5-nitrosouracil may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash hands thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

6-amino-1-methyl-5-nitrosopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N4O3/c1-9-3(6)2(8-12)4(10)7-5(9)11/h6H2,1H3,(H,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOWVSJPUQTRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)N=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220014
Record name 6-Amino-1-methyl-5-nitrosouracil
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Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-methyl-5-nitrosouracil

CAS RN

6972-78-7
Record name 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione
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Record name 6-Amino-1-methyl-5-nitrosouracil
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Record name 6972-78-7
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Record name 6-Amino-1-methyl-5-nitrosouracil
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Record name 6-amino-1-methyl-5-nitrosouracil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
SM Teleb - Spectrochimica Acta Part A: Molecular and …, 2004 - Elsevier
Four complexes are obtained during the reactions of 6-amino-1-methyl-5-nitrosouracil and its 6-methylamine derivative with Co(II) and Cu(II) ions. Theses complexes were …
Number of citations: 7 www.sciencedirect.com
JM Salas-Peregrín, MN Moreno-Carretero… - … Acta Part A: Molecular …, 1986 - Elsevier
The following Zn(II), Cd(II) and Hg(II) complexes of neutral and deprotonated 6-amino-1-methyl-5-nitroso-uracil (HL) were prepared and studied by uv-vis, 1 H-NMR and ir techniques: …
Number of citations: 1 www.sciencedirect.com
B Kumar, MS Rao, P Kumar, S Hussain… - Journal of Molecular …, 2020 - Elsevier
6-Amino-5-nitrosouracils are synthesized by the condensation reaction of urea or N,N′-dimethyl urea, cyanoacetic acid and acetic anhydride followed by nitrosation reaction with …
Number of citations: 3 www.sciencedirect.com
AA Yavolovskii, EI Ivanov - Russian journal of general chemistry, 2001 - Springer
… Heating of an equimolar mixture of 6-amino-1-methyluracil Ib and its dinitroso derivative IIIa in the presence of aqueous acetic acid affords 6-amino-1-methyl-5-nitrosouracil IIb in 80% …
Number of citations: 1 link.springer.com
NA Illán-Cabeza, AR García-García… - European Journal of …, 2013 - Elsevier
… The synthesis of the precursor organic ligand 6-amino-1-methyl-5-nitrosouracil (MANU) was already described (Scheme 1) [21]. The complex [Au(MANUH −1 )PPh 3 ] was obtained by …
Number of citations: 27 www.sciencedirect.com
AS Gaballa, SM Teleb, S Abbas - Journal of Coordination …, 2007 - Taylor & Francis
… Three complexes were obtained during reactions of 6-amino-1-methyl-5-nitrosouracil, 6-methylamino-1-methyl-5-nitrosouracil and 6-methylamino-1-benzyl-5-nitrosouracil with K 2 PtCl …
Number of citations: 1 www.tandfonline.com
MN Moreno-Carretero, JM Salas-Peregrin… - Journal of Thermal …, 1984 - akjournals.com
The following Zn(II) complexes of deprotonated 6-amino-5-nitrosouracil (AH), 6-amino-3-methyl-5-nitrosouracil (BH) and 6-amino-1-methyl-5-nitrosouracil (CH) have been prepared and …
Number of citations: 14 akjournals.com
M Moreno-Carretero… - Journal of Thermal …, 1985 - akjournals.com
… Four Hg(ll) complexes, containing as ligands 6-amino-5-nitrosouracil (AH), 6-amino-3methyl-5-nitrosouracil (BH) or 6-amino-1-methyl-5-nitrosouracil (CH), have been synthesized and …
Number of citations: 9 akjournals.com
AS Gaballa - Spectrochimica Acta Part A: Molecular and …, 2010 - Elsevier
… were obtained during the reactions of 6-amino-1-methyl-5-nitrosouracil and its 6-methylamine … Also, three complexes were obtained during reactions of 6-amino-1-methyl-5-nitrosouracil …
Number of citations: 8 www.sciencedirect.com
F Yoneda, T Nagamatsu - Bulletin of the Chemical Society of Japan, 1975 - journal.csj.jp
… To a suspension of 6amino-1-methyl-5-nitrosouracil (3) (2 g, 0.012 mol) in DMF (50 ml), we added 37%, formaldehyde (0.96 g, 0.012 mol) and 100%, hydrazine hydrate (0,6 g, 0.012 mol…
Number of citations: 17 www.journal.csj.jp

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